Prestim

Descripción

Significance of Prestin in Mammalian Auditory Physiology

The auditory system of mammals possesses an extraordinary ability to detect and discriminate sounds across a wide range of frequencies and intensities. A key contributor to this capability is the cochlear amplifier, an active process mediated by the OHCs in the cochlea. ejao.orgbiorxiv.org Prestin is the molecular engine of this amplifier. wikipedia.orgejao.org Located in the lateral plasma membrane of OHCs, Prestin undergoes rapid voltage-driven conformational changes, leading to mechanical contractions and elongations of the cell. wikipedia.orgbiorxiv.org These length changes modify the mechanical properties of the basilar membrane, amplifying sound-evoked vibrations and sharpening frequency tuning. biorxiv.org The importance of Prestin is underscored by studies in prestin knockout mice, which exhibit a significant loss of auditory sensitivity, typically ranging from 40 to 60 dB. wikipedia.orgejao.orgpnas.org This demonstrates that Prestin is essential for normal cochlear amplification and sensitive hearing in mammals. ejao.org

Historical Context of Prestin Discovery and Initial Characterization

The discovery of Prestin in 2000 by Peter Dallos's group marked a significant advancement in understanding the molecular basis of OHC electromotility. wikipedia.org The protein was named "Prestin," derived from the musical term "presto" (meaning fast), reflecting its ability to change conformation at high rates. wikipedia.orgnih.gov Prior to its identification, the existence of a voltage-dependent motor protein in OHCs had been hypothesized based on the observed electromotility. ejao.orgnih.gov Initial characterization of Prestin involved its identification as the protein responsible for this fast mechanical response and its localization to the lateral membrane of OHCs. wikipedia.orgnih.gov The correlation between Prestin expression and the development of OHC electromotility further supported its role as the motor protein. wikipedia.orgnih.gov

Classification of Prestin within the SLC26 Anion Transporter Family

Prestin (SLC26A5) is a member of the solute carrier 26 (SLC26) family of anion transporters. wikipedia.orgpnas.orgnih.gov This family comprises a group of membrane proteins involved in the transport of various monovalent and divalent anions across cell membranes. rcsb.orgpnas.org While most SLC26 family members function primarily as ion transporters or exchangers, Prestin is unique in its dominant role as a voltage-sensitive motor protein. pnas.orgcreighton.edu Despite this functional divergence, Prestin shares structural similarities with other SLC26 transporters, including a conserved hydrophobic transmembrane core and a C-terminal cytosolic STAS (sulfate transporters and anti-sigma factor antagonist) domain. portlandpress.comnih.govrcsb.org The classification of Prestin within this family initially presented a paradox, as its prominent motor function appeared distinct from the typical transport activities of its relatives. pnas.orgcreighton.edu However, research suggests that Prestin evolved from an ancestral anion transporter, with its motor function being a specialized adaptation in mammals. pnas.orgcreighton.edu

Overview of Research Paradigms in Prestin Biology

Research into Prestin biology has employed various paradigms to unravel its structure, function, and physiological significance. Early research focused on identifying the protein responsible for OHC electromotility and establishing its link to mammalian hearing sensitivity through techniques like targeted gene disruption in animal models. wikipedia.orgejao.orgpnas.org Structural studies, including X-ray diffraction of the STAS domain and cryo-electron microscopy of the full-length protein, have provided insights into Prestin's molecular architecture and conformational changes associated with its motor activity. biorxiv.orgrcsb.orgnih.gov Electrophysiological techniques, such as patch-clamp recordings, have been crucial for studying Prestin's voltage dependence and its interaction with anions. pnas.orgpnas.org Comparative studies examining Prestin orthologs in non-mammalian vertebrates have helped to understand the evolutionary trajectory from anion transport to motor function. pnas.orgcreighton.edu Furthermore, research paradigms investigating the impact of mutations in the SLC26A5 gene on hearing loss contribute to understanding the clinical significance of Prestin dysfunction. wikipedia.orguniprot.orgnih.gov Ongoing research continues to explore the precise molecular mechanisms of Prestin's electromotility, the role of anion binding, and potential interactions with other cellular components. biorxiv.orgnih.govelifesciences.orgelifesciences.org

Here is a table summarizing some key data points related to Prestin:

| Feature | Description | Source(s) |

| Gene Name | SLC26A5 | wikipedia.orggenecards.org |

| Protein Name | Prestin | wikipedia.orggenecards.org |

| Molecular Weight (Rat) | ~80 kDa | wikipedia.org |

| Localization | Lateral plasma membrane of mammalian outer hair cells (OHCs) | wikipedia.orgmapmygenome.in |

| Primary Function | Voltage-sensitive molecular motor driving OHC electromotility | wikipedia.orguniprot.orggenecards.org |

| Physiological Role | Essential for mammalian cochlear amplification and sensitive hearing | wikipedia.orgejao.orgpnas.org |

| Effect of Knockout Mice | 40-60 dB loss of auditory sensitivity, loss of OHC electromotility in vitro | ejao.orgpnas.orgucl.ac.uk |

| Key Characteristic | Voltage-dependent conformational changes | biorxiv.orgnih.govelifesciences.org |

| Anion Dependence | Requires anions (e.g., Cl⁻) for proper function | portlandpress.comelifesciences.orgelifesciences.org |

| Structural Feature | Contains a C-terminal STAS domain | portlandpress.comrcsb.org |

Propiedades

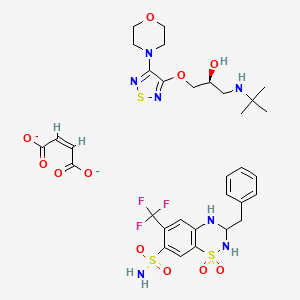

Número CAS |

74335-22-1 |

|---|---|

Fórmula molecular |

C32H40F3N7O11S3-2 |

Peso molecular |

851.9 g/mol |

Nombre IUPAC |

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(Z)-but-2-enedioate;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C15H14F3N3O4S2.C13H24N4O3S.C4H4O4/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23);10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;;2-1-/t;10-;/m.0./s1 |

Clave InChI |

BGAXDIKCNNEZBO-YXOVTYFQSA-L |

SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=CC(=O)[O-])C(=O)[O-] |

SMILES isomérico |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=C\C(=O)[O-])\C(=O)[O-] |

SMILES canónico |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=CC(=O)[O-])C(=O)[O-] |

Sinónimos |

prestim |

Origen del producto |

United States |

Molecular Architecture and Structural Biology of Prestin

Gene Structure and Encoding of Prestin (Prestin Gene)

Prestin is encoded by the SLC26A5 gene, which is a member of the solute carrier family 26 (SLC26) of anion transporters. wikipedia.orgejao.orguniprot.org This gene provides the genetic blueprint for the synthesis of the prestin protein. Mutations in the SLC26A5 gene are associated with deafness, highlighting its crucial role in auditory function. nih.gov

Primary, Secondary, and Tertiary Structural Elements

The primary structure of prestin is its linear sequence of amino acids. Prestin is composed of 744 amino acids with a molecular weight of approximately 81.4 kDa. nii.ac.jpresearchgate.net This specific sequence dictates the subsequent folding into higher-order structures. libretexts.orgrapidnovor.com

Secondary structure elements in proteins arise from local interactions, primarily hydrogen bonds, between the polypeptide backbone. libretexts.orgrapidnovor.comsavemyexams.com Common secondary structures include alpha-helices (α-helices) and beta-pleated sheets (β-sheets). libretexts.orgrapidnovor.comsavemyexams.com Prestin contains α-helical transmembrane segments. biorxiv.org

Quaternary Organization of Prestin: Oligomerization and Subunit Interactions

Prestin functions as a higher-order oligomer. nih.govaip.orgresearchgate.net Evidence strongly suggests that mammalian prestin exists as a homo-oligomer, specifically a tetramer. ejao.orgnih.govaip.orgresearchgate.netaip.org This quaternary structure involves the association of multiple prestin subunits. nih.govaip.orgresearchgate.net

Research using techniques such as lithium dodecyl sulfate-PAGE, perfluoro-octanoate-PAGE, yeast two-hybrid systems, and chemical cross-linking experiments has indicated that prestin is resistant to dissociation and behaves as a stable oligomer. nih.gov Homo-oligomeric interactions between prestin molecules have been demonstrated. nih.govresearchgate.net

The dimerization of prestin involves the N-terminus and STAS domains, with each N-terminal domain embracing both STAS domains in a domain-swapped manner. uniprot.org This stable dimer may serve as a building block for the higher-order oligomers observed in the outer hair cell membrane. nih.gov Oligomerization appears to be a conserved property within the SLC26A family. aip.orgresearchgate.net

Transmembrane Domain Topology and Cytoplasmic Domains

Prestin is an integral membrane protein. jneurosci.org Hydrophobicity analysis and structural studies suggest that prestin contains between 10 and 14 transmembrane (TM) domains. ejao.orgnii.ac.jpjneurosci.orgresearchgate.net Recent cryo-EM structures indicate a transmembrane domain consisting of 14 transmembrane segments organized in a 7+7 inverted repeat architecture. uniprot.org These segments are divided into two main helix bundles: the "core" domain and the "gate" domain. biorxiv.orguniprot.orgaip.org

The transmembrane regions are domain-swapped with the N- and C-terminal cytoplasmic domains, which contain the STAS domain. biorxiv.orguniprot.org Both the N-terminus (residues 1-75) and the C-terminus (residues 505-744, containing the STAS domain) are located on the cytoplasmic side of the membrane. nih.govuniprot.orgmdpi.com The STAS domain is a conserved cytoplasmic motif found in SLC26/SulP proteins and is thought to be important for protein function. ejao.orgrcsb.orgnih.gov

Anion Binding Sites and Residues Critical for Function

Prestin possesses a unique anion-binding site located at the electrostatic gap between the amino termini of the TM3 and TM10 helices within the transmembrane domain. researchgate.netelifesciences.orgelifesciences.org This site is crucial for prestin's electromotile function and is highly conserved. nih.govelifesciences.orgelifesciences.org

Key residues within the anion binding site play critical roles. R399, a positively charged residue near the bound anion, stabilizes nearby residues through interactions with N97 and S396. nih.gov While R399 does not directly interact with chloride, mutations at this position can abolish or significantly alter non-linear capacitance (NLC), a signature of prestin function. nih.govbiorxiv.org Hydrophobic residues such as L93, F101, and P136 contribute to the partially hydrophobic character of the binding site, and mutations in these residues also impact NLC. nih.gov S396 and S398 directly interact with chloride. nih.gov

The binding of intracellular anions, particularly chloride, to this site is thought to initiate the conformational changes leading to NLC. mdpi.comnih.gov Anion binding partially neutralizes the positive electric field at the binding site. elifesciences.orgelifesciences.org Salicylate, an inhibitor of prestin function, competes for this anion-binding site and can displace chloride, preventing the transition to the contracted state. nih.govbiorxiv.orgnih.govnih.gov

Conformational States and Dynamics of the Prestin Protein

Prestin undergoes voltage-dependent conformational changes that result in alterations in its cross-sectional area, driving outer hair cell electromotility. researchgate.netelifesciences.orgelifesciences.org These conformational changes are coupled to the movement of a charged voltage sensor across the lipid membrane. uniprot.orgnih.gov

Cryo-EM studies have revealed that prestin adopts distinct conformational states, including contracted and expanded states, which are tunable by the identity of bound anions. nih.govbiorxiv.orgnih.gov For instance, prestin is contracted in the presence of chloride, while salicylate binding appears to lock prestin in an expanded state. nih.govbiorxiv.org

The conformational landscape of prestin is modulated by voltage, anion binding, and membrane tension. biorxiv.orgnih.gov Non-linear capacitance (NLC) signals in OHCs represent the electrical signature of these conformational changes. biorxiv.orgnih.gov

The mechanism of voltage sensing in prestin is complex and still under investigation, with competing models involving either intracellular chloride as an extrinsic voltage sensor or intrinsic charged amino acid residues within the transmembrane domain forming an intrinsic voltage sensor. uniprot.orgnih.gov A hybrid model involving both intrinsic and extrinsic charge has also been proposed. uniprot.org Anion binding appears to allosterically modulate prestin activity, with the affinity for anions depending on the conformational state of the protein. nih.gov

Molecular dynamics simulations are being used to investigate the lipid-protein interactions and dynamics of prestin in its compact and expanded states, providing insights into how the lipid environment may influence conformational changes. aps.org Studies also suggest that the folding equilibrium and dynamics of the anion-binding site, including helix fraying, may contribute to prestin's fast electromechanical rearrangements. elifesciences.orgnih.gov

Biophysical Mechanisms of Prestin-mediated Electromotility

Voltage-Sensing Mechanism of Prestin

Prestin responds to transmembrane voltage fluctuations by undergoing conformational changes elifesciences.orgelifesciences.orgembo.org. The voltage-sensing mechanism is tightly linked to the binding of anions elifesciences.orgresearchgate.netelifesciences.orgembo.org. While initially proposed as an extrinsic voltage sensor where a bound intracellular anion is propelled into the membrane, current evidence suggests that the voltage sensing charges are intrinsic to the prestin molecule and are allosterically regulated by anions nih.govelifesciences.orgtandfonline.com. The voltage-dependent conformational changes are thought to involve the displacement of residue R399 and other charged residues within the transmembrane domain elifesciences.orgresearchgate.netelifesciences.orgembo.org. These charged residues are primarily distributed towards the membrane-water interface and exhibit minimal contributions to the total gating charge measured as nonlinear capacitance elifesciences.orgnih.gov. The exact molecular basis for how an anion binding near a positive charge like R399 promotes voltage sensitivity remains a key question elifesciences.orgresearchgate.netelifesciences.orgembo.org.

Anion-Dependent Conformational Changes and Electromechanical Coupling

Anion binding is a critical requirement for prestin electromotility elifesciences.orgresearchgate.netelifesciences.orgembo.orgelifesciences.org. Prestin's voltage dependence is significantly regulated by intracellular anions with varying valence and structure elifesciences.orgelifesciences.orgnih.gov. Cryo-electron microscopy (cryo-EM) studies have identified a conserved anion-binding site located at the electrostatic gap between the amino termini of the TM3 and TM10 helices elifesciences.orgresearchgate.netelifesciences.orgnih.gov. Binding of anions to this site is coupled to the folding of the amino termini of TM3 and TM10, which shortens the electrostatic gap and leads to a reduced cross-sectional area of the protein elifesciences.orgresearchgate.netelifesciences.orgembo.orgbiorxiv.org. These folding events upon anion binding are absent in SLC26A9, a closely related non-electromotile transporter elifesciences.orgresearchgate.netelifesciences.orgembo.orgbiorxiv.org. Anions are thought to act as allosteric modulators of prestin function elifesciences.orgelifesciences.orgnih.govnih.gov.

Intracellular anions, particularly chloride (Cl⁻), are essential for normal prestin motor function elifesciences.orgresearchgate.netelifesciences.orgembo.orgelifesciences.orgbiologists.comejao.org. Prestin's voltage dependence is tightly regulated by intracellular anions of varying valence and structure elifesciences.orgelifesciences.orgnih.gov. Studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) have investigated the influence of different anions, including Cl⁻, SO₄²⁻, salicylate, and Hepes, on prestin's dynamics and structural changes elifesciences.orgnih.gov. Cl⁻ binding induces global stabilization for prestin, whereas its removal leads to significant HDX acceleration, indicating destabilization elifesciences.orgelifesciences.orgnih.gov. Salicylate, a strong competing anionic binder, inhibits electromotility by displacing Cl⁻ from the binding site elifesciences.orgnih.govuniprot.org. While primarily known for its electromotile function, prestin has also been shown to act as a weak Cl⁻/HCO₃⁻ antiporter, suggesting a potential role in intracellular pH regulation in OHCs uniprot.orgnih.gov.

Nonlinear capacitance (NLC) is the electrical signature of prestin's voltage-dependent charge movement and electromotility nih.govbiologists.comresearchgate.net. The voltage-dependent charge transfer manifested as NLC is a key characteristic of prestin function biologists.com. Anion binding is crucial for the generation of NLC elifesciences.orgresearchgate.netelifesciences.orgembo.orgnih.govelifesciences.org. The affinity of anions for prestin is dependent on the protein's conformational state, which can be influenced by factors such as membrane tension, temperature, and voltage elifesciences.orgnih.gov. Movement into the expanded state of prestin reduces its affinity for anions nih.gov. Mutations affecting the anion-binding site or the protein's structure can impact NLC elifesciences.orgbiologists.com. For instance, incorporating a fixed charge alternative to a bound anion through an S398E mutation preserves NLC but results in insensitivity to salicylate elifesciences.orgelifesciences.orgnih.gov.

Role of Specific Anions (e.g., Cl-, SO42-, HCO3-) in Prestin Function

Coupling of Protein Conformational Changes to Membrane Deformation

Prestin's electromotility involves the coupling of its conformational changes to alterations in membrane surface area and deformation researchgate.netnih.govnih.govresearchgate.netbiorxiv.org. Prestin is embedded within the lipid bilayer and induces dramatic deformation in the surrounding membrane nih.govnih.govresearchgate.netbiorxiv.org. Cryo-EM structures show that prestin adopts contracted or expanded states depending on the bound anion (e.g., chloride leading to a contracted state) nih.gov. These conformational changes are allosterically coupled to changes in the transmembrane domain cross-sectional area nih.gov. Prestin deforms the membrane anisotropically, causing elevation or depression of surrounding lipids nih.govresearchgate.netbiorxiv.org. In the high-density arrangement of prestin in OHC membranes, these membrane deformation patterns can align constructively between neighboring prestin dimers, leading to reduced membrane rigidity and potentially maximizing the mechanical impact of prestin on OHC reshaping nih.govresearchgate.netbiorxiv.org.

Cellular and Subcellular Organization of Prestin

Localization of Prestin within Outer Hair Cells

Prestin is predominantly localized to the lateral plasma membrane of mammalian outer hair cells. wikipedia.orgplos.orgnih.govresearchgate.net This specific distribution correlates directly with the site of electromotility, the voltage-dependent length changes characteristic of OHCs. wikipedia.orgnih.gov Immunolocalization studies have confirmed prestin's presence along virtually the entire basolateral wall of OHCs, although its presence may be reduced below the nucleus and absent in regions of cellular contact with efferent nerve terminals and above the tight junction at the cell apex. nih.gov

The expression of prestin in the lateral wall is not uniform throughout development and across different regions of the cochlea. In rodents, prestin expression in the OHC lateral wall increases developmentally, reaching adult-like levels at different postnatal days depending on the cochlear turn. frontiersin.org Studies using immunofluorescent staining and confocal microscopy have shown prestin labeling at the entire OHC basolateral wall, including the basal plasma membrane, although staining at the basal membrane may be weak. nih.gov

The high density of prestin within the lateral membrane is notable, estimated to be around 5,600-7000 molecules per µm². biorxiv.org This high concentration is essential for generating the collective force required for macroscopic cellular movement. researchgate.net

Interactions of Prestin with the Lateral Wall Components of Outer Hair Cells

The lateral wall of outer hair cells possesses a unique trilaminate structure consisting of the plasma membrane (rich in prestin), the cortical lattice, and the subsurface cisternae. ejao.orgpnas.orgjneurosci.org Prestin interacts with other proteins and lipids within this lateral wall structure to form motor complexes that sense transmembrane potential and generate force. ejao.orgejao.org

While prestin is the primary motor protein, the cortical lattice, composed mainly of circumferential actin filaments cross-linked by longitudinal spectrin filaments, is an integral part of translating the force generated by prestin into changes in cell length and stiffness. pnas.orgjneurosci.orgpasteur.fr Although βV spectrin, a component of the cortical lattice, does not directly interact with prestin, studies suggest an indirect interaction mediated by factors present in mature auditory organs. frontiersin.orgpasteur.fr This indirect association between prestin and cytoskeletal components like βV spectrin may be crucial for the organization of the cortical lattice. frontiersin.org

The forces generated by individual prestin molecules are thought to be coupled together through the lateral wall plasma membrane and cytoskeleton to achieve a net change in cell length. ejao.org The structural constraint imposed by the OHC lateral wall on the mobility of plasma membrane proteins, including prestin, is critical for effective force transfer. plos.org

Membrane Integration and Lipid Environment Influences on Prestin Function

Prestin is an integral membrane protein with 10-12 transmembrane α-helical regions. ejao.org Its function is intimately linked to its integration into the plasma membrane and the surrounding lipid environment. Prestin undergoes voltage-dependent conformational changes that are coupled to the movement of a charged voltage sensor across the lipid membrane. nih.gov

The lipid bilayer itself plays a significant role in prestin function. Molecular dynamics simulations have demonstrated that prestin causes anisotropic membrane deformation. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov This deformation mediates a preferential organization of prestin molecules within the membrane, where the deformation patterns of neighboring proteins align constructively. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov This lipid-mediated communication and arrangement are hypothesized to reduce membrane rigidity, thereby maximizing the impact of prestin's conformational changes on OHC reshaping. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov

Prestin has also been shown to localize to cholesterol-rich microdomains in cultured cells. nih.gov Depleting cholesterol from these cells alters the membrane distribution of prestin and affects its function. nih.gov While the physiological significance of this observation requires further investigation directly in OHCs, it highlights the influence of the lipid environment on prestin's localization and activity. frontiersin.orgnih.gov

Intracellular anions, such as chloride (Cl⁻), can modulate prestin function and may act as extrinsic voltage sensors. ejao.orgnih.govjneurosci.org The presence of intracellular anions is essential for OHC electromotility and prestin's function, and their removal can abolish voltage-dependent stiffness and motility. nih.govkarger.comjneurosci.org

Assembly and Trafficking Mechanisms of Prestin in Cells

The assembly and trafficking of prestin to its specific location in the lateral membrane of OHCs are crucial processes for establishing electromotility. Prestin is synthesized and then transported to the plasma membrane. Studies in model systems, such as Madin-Darby Canine Kidney (MDCK) cells, which are used to study polarized epithelial sorting, suggest that prestin utilizes tyrosine residues within a YXXΦ motif for basolateral membrane targeting. researchgate.net

The expression pattern of prestin during development correlates with the emergence of OHC electromotility. wikipedia.orgfrontiersin.orgpasteur.fr βV spectrin is progressively recruited into the cortical lattice in parallel with prestin membrane insertion during the maturation of cell electromotility. pasteur.fr

While the precise mechanisms of prestin assembly into the high-density arrays observed in the OHC lateral membrane are still under investigation, the low diffusional mobility of prestin in the lateral membrane suggests that its organization is constrained by membrane-associated structures. plos.orgresearchgate.net The periodic protein assemblies located underneath the membrane, containing actin and βV spectrin, may play a role in mediating the alignment of prestin with respect to the longitudinal axis of OHCs. researchgate.net

Regulation of Prestin Gene Expression and Protein Function

Developmental Regulation of Prestin Expression

Prestin expression is a developmentally regulated process, correlating with the maturation of the auditory system and the onset of OHC electromotility. In rats, the appearance of prestin mRNA occurs during postnatal days 3-8, a period that coincides with the development of hearing function. genecards.org This expression profile is maintained throughout adulthood in the cochlea. genecards.org

Studies in rats have demonstrated that thyroid hormone (TH) is a critical determinant for prestin regulation during development. The absence of TH leads to a severe reduction in prestin mRNA and protein expression during the first postnatal week. uniprot.org While prestin gene expression can eventually reach control levels by the fourth postnatal week in the absence of TH, an immature pattern of prestin protein distribution across the OHC membrane persists. uniprot.org

Local feedback mechanisms also appear to regulate prestin levels during development. In mice, OHCs that are not connected to the tectorial membrane exhibit lower than normal prestin levels before the onset of the endocochlear potential. uniprot.org Following the onset of the endocochlear potential, these same cells show higher than normal prestin levels, suggesting a regulatory influence mediated by mechanoelectrical transduction currents. uniprot.org

Transcriptional and Post-Transcriptional Regulation of Prestin

The dynamic regulation of prestin occurs at various levels, encompassing mRNA transcription and translation, as well as protein turnover and polymerization. wikipedia.org Beyond the initial transcription of the SLC26A5 gene encoding prestin, post-transcriptional mechanisms play a crucial role in controlling gene expression at the RNA level, acting between the transcription and translation phases.

Role of Transcription Factors in Prestin Expression

Transcription factors (TFs) are central to the regulation of gene expression, binding to specific DNA motifs to influence the transcription of target genes. Several transcription factors have been implicated in regulating prestin expression.

The mRNA levels of the POU family transcription factor Brn-3c (Pou4f3) are significantly associated with prestin regulation during postnatal development and in organotypic cultures supplemented with thyroid hormone (T4), butyric acid (BA), and high KCl concentrations. Similarly, the constitutively active TF C/ebpb (CCAAT/enhancer binding protein beta) shows mRNA levels that positively correlate with prestin expression during postnatal development and in cultures exposed to T4 and retinoic acid (RA). The calcium-dependent TF CaRF also exhibits mRNA levels that correlate significantly with prestin expression in cultures treated with T4 and high KCl. These observed coexpression patterns suggest that Brn-3c, C/ebpb, and CaRF contribute to the regulation of prestin expression under these specific conditions.

GATA-transcription factors, specifically Gata-3 and Gata-2, are also hypothesized to be involved in regulatory changes of prestin transcription. genecards.org Their expression displays similar apical-basal gradients as prestin mRNA levels, and parallel changes in their mRNA levels are observed in response to thyroid hormone. genecards.org The prestin promoter region contains putative binding sites for GATA-transcription factors, further supporting their potential regulatory role. genecards.org

The transcription co-factor LBH, predominantly expressed in OHCs, is another factor being investigated for its necessity in regulating prestin expression.

The influence of certain transcription factors and hormonal/ionic factors on prestin mRNA expression levels in rat organotypic cultures is summarized in the table below, based on observed correlations and changes:

| Factor | Condition | Observed Effect on Prestin mRNA Levels | Source |

| Brn-3c (Pou4f3) | Postnatal development, T4, BA, high KCl | Significantly associated with regulation | |

| C/ebpb (CCAAT/enhancer binding protein beta) | Postnatal development, T4, RA | Positive correlation | |

| CaRF | T4, high KCl | Significant correlation | |

| Gata-3, Gata-2 | Postnatal development, Thyroid Hormone | Similar apical-basal gradients, parallel changes in response to TH | genecards.org |

| Thyroid Hormone (T4) | Organotypic cultures | Increased expression (implied by correlation with T4-influenced TFs) | genecards.org |

| High KCl | Organotypic cultures | Increased expression (implied by correlation with KCl-influenced TFs) | |

| Butyric Acid (BA) | Organotypic cultures | Affects expression (implied by association with Brn-3c regulation) | |

| Retinoic Acid (RA) | Organotypic cultures | Affects expression (implied by correlation with C/ebpb expression) |

Influence of Hormonal and Ionic Milieu on Expression

Beyond the direct action of transcription factors, the hormonal and ionic environment significantly influences prestin expression. Thyroid hormone (TH) plays a critical role in inner ear development and has been shown to enhance prestin expression, mediated through liganded TH receptor beta (TRbeta). As noted earlier, the absence of TH leads to a substantial reduction in both prestin mRNA and protein levels. uniprot.org

Ionic conditions also impact prestin expression. High concentrations of KCl have been observed to influence prestin expression in organotypic cultures. Similarly, butyric acid (BA) and retinoic acid (RA) have been shown to affect prestin expression levels in culture. The endocochlear potential, which reflects the ionic environment of the cochlea, appears to regulate prestin levels through local feedback mechanisms. uniprot.org

Modulation of Prestin Activity by Intracellular and Extracellular Factors

The functional activity of prestin, specifically its electromotility, is finely modulated by both intracellular and extracellular factors, with a prominent role played by anions.

Influence of Anion Concentration on Electromotility

Prestin's voltage dependence is tightly regulated by the presence of intracellular anions, which can vary in valence and structure. The binding of an intracellular anion, particularly chloride, is understood to initiate conformational changes within the protein that are sufficient to produce electromotility. Studies have indicated that intracellular monovalent anions, such as Cl- or HCO3-, are necessary for prestin's activity, while divalent anions like SO42- alone are not sufficient to maintain it.

Anion binding influences the conformation of prestin by stabilizing the intracellular cavity and slightly destabilizing regions facing the extracellular environment. The folding equilibrium of the chloride binding site and its dependence on chloride concentration are considered critical for prestin function. While the exact mechanism is still under investigation, evidence suggests that anions may function as allosteric modulators of prestin's intrinsic voltage sensor rather than acting as explicit gating charges. Even with the substitution of intracellular chloride by sulfate, a substantial nonlinear capacitance (NLC) is observed, supporting the idea that chloride acts as an allosteric modulator rather than being the sole exogenous voltage sensor. Prestin is capable of adopting distinct conformational states, and the identity of the bound anion, such as Cl- or SO42-, can tune these states.

Intracellular anions like Ca2+ and Cl- can directly modulate prestin function. Altering the intracellular anion content can inhibit electromotility and reduce the longitudinal stiffness of OHCs. Interestingly, prestin itself may play a role in regulating intracellular chloride concentration through a pathway separate from its anion transporter function.

Effects of Molecular Inhibitors on Prestin Conformational Cycle

Prestin activity and the associated electromotility can be influenced by various molecular inhibitors. Salicylate is a well-characterized inhibitor of OHC electromotility. wikipedia.org It has been shown to block electromotile responses in kidney cells engineered to express prestin. wikipedia.org Furthermore, salicylate can block the anion transport function of non-mammalian prestin orthologs.

At the molecular level, salicylate inhibits prestin's nonlinear capacitance (NLC). It competes with anions for binding to the anion-binding site of prestin. The inhibitory effect of salicylate is thought to stem from its ability to immobilize prestin in a specific conformation, thereby restricting the dynamics of the anion-binding site. By displacing chloride from the binding site, salicylate prevents the structural transitions required for the contracted state of prestin.

Other substances have also been noted to affect related mechanisms that can impact electromotility. For instance, lanthanide series metal ions such as gadolinium (Gd3+), lutetium (Lu3+), and lanthanum (La3+) can reduce electromotility, potentially by blocking mechanosensitive channels. The cationic peptide toxin GsMTx4 has also been reported to affect stretch-activated channels. While these can influence cellular mechanics relevant to electromotility, salicylate is specifically recognized for its direct interaction with and modulation of the prestin conformational cycle. DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) is another anion transport inhibitor that has been studied in the context of OHCs and anion channels.

| Inhibitor | Proposed Mechanism of Action on Prestin/Electromotility | Source |

| Salicylate | Competes for anion-binding site, immobilizes prestin in a specific conformation, restricts anion-binding site dynamics, displaces Cl-, prevents structural transitions. | |

| Gd3+, Lu3+, La3+ | Reduce electromotility, potentially by blocking mechanosensitive channels. | |

| GsMTx4 | Affects stretch-activated channels. |

Adaptive Responses of Prestin Expression to Environmental Stimuli

Prestin, the motor protein primarily expressed in cochlear outer hair cells (OHCs), plays a crucial role in the mammalian auditory system's sensitivity and frequency selectivity through its electromotility researchgate.netwisc.eduelifesciences.org. The expression and function of prestin are subject to adaptive regulation in response to various environmental stimuli, allowing the auditory system to adjust and potentially mitigate the effects of challenging conditions nih.govfrontiersin.org. This adaptive plasticity can occur at multiple levels, including changes in gene expression, protein levels, and subcellular distribution pnas.orgfrontiersin.org.

One significant environmental factor influencing prestin expression is noise exposure. Studies have shown that intense noise can lead to an up-regulation of prestin mRNA and protein levels in the cochlea, particularly in residual OHCs after noise-induced damage plos.orgnih.govejao.orgejao.orgresearchgate.netnih.gov. This increase in prestin is hypothesized to be a compensatory mechanism aimed at counteracting the reduced force production resulting from OHC loss or damage, potentially helping to stabilize hearing thresholds and frequency discrimination frontiersin.orgplos.orgresearchgate.net. For instance, research in mice exposed to noise demonstrated a significant increase in functional prestin levels, indicated by higher non-linear capacitance in OHCs from regions without OHC loss plos.orgresearchgate.net. Both Western blot and qPCR studies confirmed elevated prestin protein and mRNA levels after noise exposure in whole-cochlea specimens plos.orgresearchgate.net. The up-regulation of prestin gene expression has been observed to peak at a few days post-exposure and return to baseline levels over several weeks nih.govejao.orgejao.org.

Interestingly, the relationship between noise exposure and prestin levels can be complex and may involve adaptive downregulation in some cases. Some findings suggest that higher routine noise exposure levels might correlate with lower serum prestin levels in young adults with normal audiograms and otoacoustic emissions nih.govresearchgate.net. This could represent an adaptive, protective mechanism where prestin expression is downregulated in loud environments, potentially reducing the need for cochlear amplification nih.govresearchgate.net. This "Environmental Downregulation Hypothesis" proposes that prestin expression scales in a graded fashion reflecting the environmental sound levels researchgate.net.

Thyroid hormone (TH) is another critical determinant for the regulation of prestin pnas.orgnih.gov. TH has been identified as a key transcriptional regulator of the prestin gene (Slc26a5) pnas.orgresearchgate.netbiologists.com. Studies have shown that the absence of TH strongly reduces the expression of both prestin mRNA and protein pnas.orgnih.gov. Furthermore, TH influences the subcellular distribution of prestin, with hypothyroidism leading to an immature pattern of prestin distribution across the OHC membrane instead of its typical concentration in the lateral membrane pnas.orgnih.govbiologists.com. A thyroid hormone response element (TRE) has been identified in the prestin gene, through which TH receptors can mediate triiodothyronine-dependent transactivation pnas.orgnih.gov.

Hypoxia and ischemia, conditions of reduced oxygen and blood supply, have also been shown to affect prestin expression. In organotypic cultures of the rat cochlea, hypoxia and ischemia resulted in a decrease in prestin mRNA levels, often in parallel with OHC loss nih.govresearchgate.net. This suggests that adequate oxygen and blood flow are essential for maintaining normal prestin expression.

Beyond these specific environmental factors, the auditory system exhibits broader adaptive plasticity that can involve functional alterations in gene and protein levels, including those of prestin frontiersin.org. This adaptation can be triggered by various forms of sensory disruption and may involve homeostatic plasticity mechanisms frontiersin.org. The dynamic regulation of prestin by acoustic input and descending efferent activity from the central auditory system is also being investigated, suggesting a concerted action of these signals in modulating molecules involved in OHC electromotility frontiersin.org.

The adaptive responses of prestin expression highlight the dynamic nature of the cochlea and its ability to respond to environmental challenges. While up-regulation may serve a compensatory role after damage, other forms of adaptation, such as potential downregulation in consistently loud environments, might represent different strategies for maintaining auditory function or protecting the system nih.govresearchgate.net.

Here is a summary of research findings on adaptive responses of Prestin expression:

| Environmental Stimulus | Observed Effect on Prestin Expression/Function | Study Type | Animal Model/System | Key Findings | Citation |

| Intense Noise Exposure | Up-regulation of mRNA and protein levels | Experimental Study | Mice, Rats | Increased functional prestin, higher non-linear capacitance, elevated mRNA and protein in residual OHCs. Peak expression at 3 days. | plos.orgnih.govejao.orgejao.orgresearchgate.net |

| Routine Noise Exposure | Negative correlation with serum prestin levels | Observational Study | Human (Young Adults) | Individuals with higher exposure tended to have lower serum prestin, potentially an adaptive downregulation. | nih.govresearchgate.net |

| Absence of Thyroid Hormone | Reduced mRNA and protein levels, altered distribution | Experimental Study | Rats | TH is a transcriptional regulator; hypothyroidism leads to reduced expression and immature subcellular distribution. | pnas.orgnih.govbiologists.com |

| Hypoxia and Ischemia | Decreased mRNA levels | In vitro Culture | Rat Cochlea | Reduced oxygen/blood supply leads to decreased prestin mRNA, often with OHC loss. | nih.govresearchgate.net |

| Acoustic Input & Efferent Activity | Dynamic regulation, affects oligomerization | Experimental Study | Not specified in snippet | Concerted action of acoustic and efferent signals regulates molecules involved in OHC electromotility. | frontiersin.org |

Evolutionary Biology and Comparative Genomics of Prestin

Phylogenetic Analysis of the Prestin Gene Across Vertebrates

Phylogenetic analysis of the Prestin gene across vertebrates reveals its evolutionary history and relationships among different species. Mammalian Prestin is a member of the SLC26 anion-transport family, which evolved from an anion transporter present in a pre-mammalian ancestor nih.govresearchgate.net. Unlike its non-mammalian orthologs, which can exchange divalent chloride anions, mammalian Prestin does not function as an ion transporter but operates as a voltage-dependent area-motor researchgate.netnih.gov.

Studies involving phylogenetic tree reconstruction using Prestin protein sequences have shown interesting patterns, particularly concerning echolocating mammals. For instance, the Prestin gene tree can cluster distantly related echolocating species, such as microbats and toothed whales, together, despite their independent evolution of echolocation nih.govpnas.org. This unexpected clustering, when analyzing amino acid sequences, suggests convergent evolution at the molecular level driven by similar selective pressures related to high-frequency hearing nih.govpnas.org. Conversely, phylogenetic trees based solely on synonymous substitutions tend to reflect the known species topology nih.gov.

Comparative phylogenetic analyses have been conducted across various vertebrate species to understand the evolutionary trajectory of Prestin and the SLC26 family. These analyses help to establish the context in which mammalian Prestin evolved its specialized function . While studies on other gene families like AIGs demonstrate phylogenetic grouping into clades reflecting evolutionary history and gene duplication events across vertebrates mdpi.com, the Prestin gene phylogeny highlights instances of molecular convergence linked to specific auditory adaptations.

Molecular Evolution of High-Frequency Hearing and Echolocation

The evolution of high-frequency hearing, particularly in echolocating mammals like bats and toothed whales, is strongly associated with molecular changes in the Prestin gene nih.govnih.gov. Echolocation requires the ability to emit high-frequency calls and process the returning ultrasonic echoes, necessitating extraordinary high-frequency acoustic sensitivities and selectivities nih.govresearchgate.net.

Research indicates that adaptations for high-frequency hearing have occurred during the evolution of echolocation, with Prestin sequences showing parallel evolution in echolocating bats and toothed whales oup.com. This parallel evolution suggests that a common molecular mechanism involving the electromotility of cochlear OHCs underlies the enhanced high-frequency hearing in these groups nih.gov.

Studies have identified Prestin as a key candidate gene due to its parallel evolution at the sequence level among echolocating mammals oup.com. The functional convergence of Prestin among these species, driven by specific amino acid changes, provides strong evidence that selection has promoted these parallel substitutions to enhance high-frequency hearing capabilities essential for echolocation oup.com.

However, the molecular evolution of Prestin is not always convergent, even among species with similar echolocation strategies. For example, studies comparing Prestin in constant-frequency (CF) echolocating bats (like Old World horseshoe and leaf-nosed bats) and the neotropical Parnell's mustached bat (Pteronotus parnellii) have shown divergent evolution. While Old World CF bats show evidence of positive selection and convergent amino acid replacements in Prestin, P. parnellii does not exhibit the same pattern, suggesting that the adaptive changes seen in Prestin in the former group are not universally necessary for CF echolocation nih.govresearchgate.net.

Comparative Functional Analysis of Prestin Orthologs

Comparative functional analysis of Prestin orthologs across different species provides insights into how sequence variations translate into functional differences related to hearing capabilities. Prestin's function as a voltage-dependent motor protein driving OHC electromotility is key to cochlear amplification nih.gov. Differences in Prestin function among species are thought to contribute to variations in auditory sensitivity and frequency range.

Studies have shown that Prestin orthologs from echolocating bats and whales function more similarly to each other than to orthologs from their phylogenetically closer non-echolocating relatives pnas.org. This functional convergence mirrors the observed molecular convergence in their Prestin sequences and supports the role of specific amino acid substitutions in adapting Prestin function for high-frequency hearing pnas.org.

Functional assays, such as patch-clamp experiments, have been used to assess parameters of Prestin function, such as the voltage dependence of its electromotility researchgate.netpnas.org. These experiments can reveal how specific amino acid changes alter the protein's behavior and contribute to enhanced high-frequency sensitivity researchgate.net. For example, a key parameter of Prestin function, 1/α, has been shown to be increased in echolocating mammals, and specific parallel amino acid substitutions have been identified as accounting for this functional convergence researchgate.net.

Comparative analysis also extends to examining the structural implications of sequence differences in Prestin orthologs. Structural modeling can help to understand how unique sequence features, particularly in transmembrane domains, might affect protein interactions and voltage sensitivity, which are essential for electromotility researchgate.net.

Adaptive Selection and Amino Acid Replacements in Prestin Evolution

The evolution of Prestin has been shaped by adaptive selection, particularly in lineages that have evolved high-frequency hearing and echolocation. Evidence for positive selection in the Prestin gene has been found in the ancestral branches leading to echolocating mammals, such as certain bat lineages and toothed whales nih.govresearchgate.net.

A significant finding in Prestin evolution is the occurrence of parallel amino acid replacements in independently evolved echolocating lineages nih.govoup.com. These shared substitutions at specific sites are unlikely to be due to chance and strongly suggest that they are driven by shared selection for enhanced high-frequency hearing oup.com. Statistical analyses have confirmed that the number of observed parallel amino acid replacements in Prestin among echolocating mammals significantly exceeds random expectations oup.com.

Detailed research has identified specific amino acid sites that have undergone parallel or convergent substitutions and are functionally important for the adaptive evolution of Prestin. For instance, the N7T and N308S substitutions have been highlighted as echolocation-associated convergence events in Prestin pnas.org. Site-directed mutagenesis experiments have demonstrated that specific amino acid changes, such as serine at position 308 in certain FM bats, are responsible for similar functional changes in Prestin oup.com. The N7T parallel substitution has been shown to account for functional convergence, leading to an increase in the 1/α parameter of Prestin function in echolocating mammals researchgate.net.

Identifying these specific adaptive amino acid replacements is crucial for understanding the molecular mechanisms underlying the evolution of high-frequency hearing. Functional analysis of these sites through techniques like site-directed mutagenesis and expression in cell lines or knock-in mice models can shed light on the structure-function relationship of Prestin and the molecular basis of acoustic adaptations in echolocation nih.govoup.com.

Advanced Methodological Approaches in Prestin Research

Recombinant Expression Systems for Prestin Studies

Given the difficulty in isolating sufficient quantities of native Prestin from cochlear outer hair cells, recombinant expression systems are indispensable for studying the protein in isolation or in a simplified cellular context. These systems allow for the production of tagged or modified Prestin, facilitating purification, functional assays, and structural studies.

Electrophysiological Techniques for Functional Characterization

Electrophysiological techniques are critical for assessing the functional activity of Prestin, particularly its unique voltage-sensing and mechanical properties. These methods allow for precise control of membrane potential and measurement of associated electrical signals.

Patch-Clamp Recording for Nonlinear Capacitance Measurement

Patch-clamp recording is the primary electrophysiological technique used to study Prestin function pnas.orgnih.govnih.govplos.orgnih.govpnas.orgnih.gov. A key electrical signature of Prestin activity is nonlinear capacitance (NLC), which arises from the voltage-dependent conformational changes of the protein as its intrinsic or extrinsic voltage sensor moves within the membrane electric field nih.govpnas.orguniprot.orgplos.orgnih.govmdpi.com. Patch-clamp in the whole-cell configuration allows for the measurement of NLC in cells expressing Prestin, including native OHCs and heterologous expression systems pnas.orgplos.orgnih.govpnas.orgnih.gov.

NLC is typically measured by applying voltage ramps or sinusoidal voltage stimuli while recording membrane capacitance plos.orgnih.gov. The voltage dependence of NLC can be analyzed using a two-state Boltzmann function, which provides parameters such as the maximum nonlinear charge moved (Qmax), the voltage at peak capacitance (Vh), and the slope factor (α) nih.govpnas.org. These parameters provide insights into the voltage sensitivity and kinetics of Prestin's conformational changes. Studies using patch-clamp have demonstrated that mammalian Prestin exhibits robust NLC, while non-mammalian orthologs may show weaker NLC or primarily function as anion transporters pnas.orgnih.gov. The speed of Prestin's conformational switching, as assessed by NLC measurements at high frequencies, is essential for its role in cochlear amplification frontiersin.orgnih.gov.

Structural Determination Methods

Understanding Prestin's mechanism at a molecular level requires high-resolution structural information. Several techniques are employed to determine the three-dimensional structure of Prestin or its domains.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structure of membrane proteins like Prestin at near-atomic resolution elifesciences.orgbiorxiv.orgresearchgate.netebi.ac.ukresearchgate.netbiorxiv.orgnih.govebi.ac.ukresearchgate.net. This method involves flash-freezing protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. Computational methods are then used to reconstruct the 3D structure from thousands of 2D images.

Cryo-EM studies have provided significant insights into the architecture of full-length Prestin. Structures of Prestin from different species, such as dolphin and gerbil, have been determined at resolutions ranging from approximately 3.3 Å to 4.0 Å biorxiv.orgebi.ac.ukbiorxiv.orgnih.gov. These structures reveal that Prestin functions as a dimer, with each protomer containing 14 transmembrane helices arranged in a 7+7 inverted repeat topology, similar to bacterial transporters like UraA ebi.ac.ukbiorxiv.org. Cryo-EM has also helped identify the anion-binding site within the transmembrane domain and visualize conformational changes associated with different anionic conditions and in the presence of inhibitors like salicylate elifesciences.orgbiorxiv.orgebi.ac.uk. Structures in various states have provided a framework for understanding the molecular basis of Prestin's voltage-dependent conformational cycle and its distinction from related anion transporters biorxiv.orgresearchgate.netbiorxiv.orgebi.ac.uk.

X-ray Crystallography and NMR Spectroscopy (if applicable)

While Cryo-EM has been instrumental for the full-length membrane protein, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been applied to study soluble domains of Prestin, particularly the cytosolic STAS domain researchgate.netportlandpress.comnih.govnih.gov.

X-ray crystallography requires the formation of well-ordered protein crystals and can provide high-resolution structural details slideshare.net. It has been used to determine the crystal structure of the STAS domain of mammalian Prestin, revealing its fold and potential anion-binding sites within this domain researchgate.netportlandpress.comnih.gov.

NMR spectroscopy is particularly useful for studying protein structure and dynamics in solution slideshare.netduke.edu. It has been employed to characterize the STAS domain of Prestin in solution and to investigate its interactions with other molecules, such as calmodulin, which has been shown to bind to the STAS domain in a calcium-dependent manner nih.govnih.govresearchgate.net. While X-ray crystallography and solution NMR are powerful techniques, determining the structure of full-length, membrane-embedded Prestin using these methods presents significant technical challenges, which is why Cryo-EM has been the primary method for obtaining high-resolution structures of the entire protein slideshare.net. Before high-resolution experimental structures were available, homology modeling and molecular dynamics simulations were used to generate structural models of Prestin based on related transporters nih.govmdpi.comresearchgate.net.

Spectroscopic and Biochemical Approaches

Spectroscopic and biochemical methods are essential for probing the molecular details of Prestin function, including its conformational changes and interactions with ions and other proteins.

Hydrogen-Deuterium Exchange Mass Spectrometry

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to monitor protein intrinsic dynamics and how these dynamics are altered by biological signals such as ligand binding or conformational changes acs.org. Applied to Prestin, HDX-MS has been instrumental in studying the protein's dynamics and structural changes in response to anion binding elifesciences.orgnih.govresearchgate.net.

Research using HDX-MS has revealed that Prestin displays an unstable anion-binding site where the folding of the amino termini of transmembrane helices 3 (TM3) and 10 (TM10) is coupled to chloride (Cl⁻) binding elifesciences.orgnih.govresearchgate.net. This binding event is associated with a shortening of the TM3-TM10 electrostatic gap, which is hypothesized to connect the two helices and contribute to the protein's voltage-dependent conformational changes elifesciences.orgnih.govresearchgate.net. These folding events upon anion binding are notably absent in SLC26A9, a related non-electromotile transporter elifesciences.orgnih.govresearchgate.net. HDX-MS data for Prestin in the presence of different anions like Cl⁻, sulfate (SO₄²⁻), and salicylate support an allosteric role for anion binding at the TM3-TM10 electrostatic gap elifesciences.org. Studies have also observed helix fraying at Prestin's anion-binding site and cooperative unfolding of multiple lipid-facing helices, features that may facilitate Prestin's rapid electromechanical rearrangements nih.gov. HDX-MS experiments conducted with Prestin in both detergent micelles and lipid bilayers have shown similar dynamics, although a destabilized lipid-facing helix TM6, critical for mechanical expansion, was observed in the lipid bilayer environment nih.gov.

Fluorescence Spectroscopy and FRET Analysis

Fluorescence Spectroscopy and Förster Resonance Energy Transfer (FRET) analysis are valuable optical techniques for investigating protein interactions and conformational changes at the nanoscale, typically within distances less than 10 nm nih.govphysiology.orgwestmont.edu. FRET efficiency is highly sensitive to the distance and relative orientation between a donor and acceptor fluorophore, making it suitable for studying protein structure and dynamic rearrangements physiology.org.

FRET has been employed to explore the self-association of Prestin and its voltage-dependent structural rearrangements nih.govphysiology.org. Studies using human embryonic kidney (HEK) cells expressing fluorescently tagged Prestin (e.g., with Cyan Fluorescent Protein (CFP) as donor and Yellow Fluorescent Protein (YFP) as acceptor) have provided evidence for Prestin self-association in the membrane nih.gov. Different FRET methodologies, including acceptor photobleach FRET (apFRET) and sensitized emission FRET (seFRET), have been utilized nih.govrice.edu. Acceptor photobleach FRET experiments indicated Prestin self-association with an average FRET efficiency of approximately 9%, with values reaching as high as 20% nih.gov. Sensitized emission FRET has shown higher energy transfer efficiency, ranging from 10-30% nih.gov. Fluorescence lifetime imaging FRET (FLIM-FRET) offers a more quantitative approach to measure conformational changes within Prestin oligomers in response to voltage stimuli by measuring the decrease in the donor fluorescence lifetime in the presence of an acceptor rice.edunih.gov. Observed FRET changes have implied an increase in the distance between fluorescently labeled Prestin subunits upon depolarization physiology.org. These changes are primarily attributed to alterations in the distance or relative orientation of the fluorophores, rather than changes in their local environment physiology.org.

Genetic Engineering and Mutagenesis Studies

Genetic engineering techniques, particularly mutagenesis, are fundamental for dissecting the structure-function relationships of proteins like Prestin by allowing targeted alterations to the amino acid sequence.

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis (SDM) is a widely used molecular biology method to introduce specific changes to the DNA sequence, resulting in defined amino acid substitutions in the protein springernature.comnih.govresearchgate.net. This technique is indispensable for interrogating the relationship between protein structure and function springernature.comnih.govresearchgate.netuni-tuebingen.de. By altering specific residues within Prestin, researchers can investigate their roles in electromotility, anion binding, voltage sensing, and protein-protein interactions.

Studies utilizing SDM on Prestin have aimed to understand the contribution of specific amino acids to its unique motor function. For example, a knock-in mouse model expressing a mutated Prestin variant (V499G/Y501H) with vastly reduced electromotility was created to study cochlear amplification plos.orgpnas.org. This mutation affected hearing sensitivity and unexpectedly led to accelerated outer hair cell death compared to Prestin knockout mice, suggesting an additional role for Prestin in outer hair cell maintenance plos.org. Another study used a knock-in mouse model expressing a deafness-associated Prestin variant (R130S) with slowed motor kinetics and investigated the effect of an additional missense change (S396D) that mimics the chloride-bound state pnas.org. These studies highlight how targeted mutations can reveal the functional significance of specific residues and their impact on Prestin's physiological roles.

Gene Knockout and Knock-in Models (Preclinical Focus)

Gene knockout and knock-in mouse models are crucial preclinical tools for studying the in vivo function of Prestin and its impact on the auditory system nih.govspringernature.comuni-tuebingen.de. These models allow researchers to investigate the consequences of complete absence (knockout) or specific modifications (knock-in) of the Prestin protein in a living organism.

Prestin knockout (KO) mouse models have demonstrated the essential role of Prestin in mammalian cochlear amplification, showing significant threshold elevations in hearing sensitivity and loss of frequency selectivity plos.orgpnas.orgpnas.orgnih.govresearchgate.net. In Prestin KO mice, outer hair cells lack measurable motility and exhibit a truncation in length and premature loss in certain cochlear regions plos.org.

Knock-in (KI) mouse models, such as those expressing mutated Prestin variants, are used to explore the effects of specific functional alterations. The PrestinV499G/Y501H KI mouse, while retaining normal outer hair cell morphology and stiffness, showed a hearing phenotype similar to the KO mouse, reinforcing the critical role of Prestin-mediated electromotility for hearing pnas.org. Studies with compound heterozygous mice expressing one copy of mutant Prestin and one copy of KO Prestin have also been used to investigate the effects of reduced levels of specific Prestin variants on outer hair cell survival and function plos.org. Chimeric mouse models, containing a mix of wild-type and Prestin KO cells, have been developed to study the effect of different proportions of Prestin-containing outer hair cells on cochlear amplification and to determine dose relationships nih.govresearchgate.net. These models demonstrate a proportional reduction in sensitivity and tuning curve sharpness as the number of KO outer hair cells increases nih.govresearchgate.net.

In Vitro and Ex Vivo Organotypic Culture Systems

In vitro and ex vivo organotypic culture systems provide valuable platforms for studying biological processes in a more physiologically relevant context than traditional two-dimensional cell cultures nih.govfrontiersin.orgoaepublish.com. Organotypic cultures, such as precision-cut tissue slices, maintain the complex cellular composition and structural integrity of the original tissue, including the extracellular matrix and cell-cell interactions nih.govoaepublish.com.

While specific detailed research findings on Prestin using organotypic cultures were not prominently found in the immediate search results, the applicability of these systems to Prestin research, particularly concerning outer hair cells and cochlear tissue, is significant. Studying Prestin in isolated outer hair cells can be challenging due to their delicate nature and dependence on the surrounding cochlear environment. Organotypic cultures of cochlear tissue could potentially allow for the investigation of Prestin function, interactions, and the effects of genetic modifications or pharmacological agents within a more native microenvironment oaepublish.com. These systems can maintain tissue viability and architecture for a certain period, enabling studies on cell survival, morphology, and potentially aspects of electromotility or responses to stimuli in a context that better mimics the in vivo situation compared to dissociated cells nih.govfrontiersin.org. Ex vivo organotypic cultures have been successfully used in other fields to study tissue-specific responses, assess drug responses, and investigate cell behavior within a complex tissue context nih.govfrontiersin.orgacs.orgweizmann.ac.il. Their application to Prestin research holds promise for gaining a more comprehensive understanding of its role in cochlear mechanics and outer hair cell biology.

Theoretical and Computational Modeling of Prestin Dynamics

Molecular Dynamics Simulations of Prestin Conformations

Molecular dynamics (MD) simulations are widely used to investigate the dynamic behavior and conformational changes of Prestin. These simulations provide insights into how the protein moves and transitions between different states, such as the compact and expanded conformations associated with its electromotile function. Studies have employed MD simulations to explore the transmembrane domain (TMD) of Prestin, which is central to its mechanical activity. Homology models of rat and zebrafish Prestin, based on related transporter structures in inward-open and outward-open conformations, have been embedded in simulated membranes and analyzed using MD protocols nih.gov. These simulations help to identify key residues and structural elements involved in conformational changes.

MD simulations have also been applied to study the dynamics of the STAS (sulfate transporter and anti-sigma factor antagonist) domain of Prestin, located at the C-terminus. While the TMD is primarily associated with electromotility, the STAS domain's dynamics and interactions may also play a regulatory role. Comparative MD simulations of the STAS domains from different species, like rat Prestin and human pendrin, have revealed conformational flexibility in conserved regions, particularly around the α1 and α2 helices wikipedia.org. These simulations can highlight differences in dynamics between orthologs that may relate to their functional distinctions.

Furthermore, coarse-grained molecular dynamics (CGMD) simulations have been utilized to investigate larger-scale movements and the influence of the membrane environment on Prestin's conformation. CGMD simulations allow for longer simulation times and larger system sizes, making them suitable for studying lipid-protein interactions and the transitions between compact and expanded states within a lipid bilayer genecards.orggenecards.org.

Computational Biophysics of Voltage Sensing and Mechanical Transduction

Computational biophysics approaches are employed to unravel the mechanisms by which Prestin senses voltage and converts electrical signals into mechanical force. A key aspect of this is understanding the role of ion binding, particularly chloride, which acts as an extrinsic voltage sensor and is thought to trigger conformational changes leading to nonlinear capacitance (NLC) nih.govresearchgate.netgoogle.com. MD simulations with applied electric fields have been used to study the pathway of chloride ions towards their putative binding site in the gate domain of Prestin nih.gov. These simulations suggest a tilt and shift mechanism of helices surrounding the ion binding cavity as a potential working principle for conformational changes nih.gov.

Computational studies also explore the movement of charged residues within the protein, which may contribute to an intrinsic voltage-sensing mechanism. While the exact nature of the voltage sensor is debated, computational models help to investigate the potential contributions of both bound anions and charged amino acids to the voltage-dependent conformational changes google.comnih.govresearchgate.net. The voltage-dependent response of Prestin is reflected in NLC, and computational models aim to describe the underlying charge movements and conformational transitions that give rise to this electrical signature researchgate.netcolumbia.edu.

Models have been developed to describe the electromechanical coupling in membranes containing Prestin, treating the protein as a voltage-to-force transducer uniprot.org. These models, derived from thermodynamic principles, can analyze the relationship between voltage changes and resulting membrane deformations, providing insights into how Prestin's conformational changes impact the surrounding lipid bilayer and contribute to outer hair cell motility uniprot.org.

Predictive Modeling of Prestin-Membrane Interactions

Predictive modeling plays a significant role in understanding how Prestin interacts with its lipid environment and how these interactions influence its structure and function. Prestin is an integral membrane protein, and its activity is intimately linked to the properties of the surrounding lipid bilayer. Coarse-grained MD simulations are particularly valuable in this area, allowing researchers to model the interactions between Prestin and complex lipid mixtures, including components like cholesterol genecards.orggenecards.org.

Bioinformatic Approaches for Sequence and Structure Analysis

Bioinformatic approaches are fundamental for analyzing Prestin's sequence and structure, providing a basis for understanding its evolutionary relationships, identifying functional domains, and predicting structural features. Sequence analysis involves comparing Prestin sequences across different species to identify conserved regions and variations that may be linked to functional differences, such as the distinction between mammalian Prestin (an incomplete transporter/motor protein) and non-mammalian orthologs (complete transporters) nih.govresearchgate.net.

Tools for sequence alignment and motif detection are used to identify conserved domains within Prestin, including the SLC26A/SulP transporter domain and the STAS domain. Hydrophobicity analysis and transmembrane region prediction algorithms are employed to predict Prestin's membrane topology, although these predictions can sometimes yield ambiguous results.

Bioinformatic analysis of mutations in the SLC26A5 gene can help to correlate specific sequence variations with functional deficits or disease phenotypes, such as nonsyndromic deafness. By analyzing the location of mutations within the protein sequence and their predicted impact on structure or conserved motifs, bioinformatics contributes to understanding the molecular basis of Prestin-related disorders. Furthermore, bioinformatic approaches can aid in building homology models of Prestin when experimental structures are unavailable or to model different conformational states nih.gov.

Prestin Identifiers

| Name | Gene Name | Human Gene ID | Human UniProt ID | PubChem CID |

| Prestin | SLC26A5 | 375611 | P58743 | Not Applicable* |

Note: PubChem assigns CIDs primarily to chemical compounds. Prestin is a protein, and its primary identifiers in protein and gene databases are Gene ID and UniProt ID. PubChem's Protein Target database links to these identifiers.

Future Directions in Prestin Research

Elucidation of Remaining Mechanistic Unclarities

Despite significant progress, the precise molecular mechanism by which Prestin converts transmembrane voltage changes into mechanical force remains a subject of active research biorxiv.orgnih.govuniprot.orgelifesciences.orgmdpi.combiorxiv.orgnih.govresearchgate.net. While it is established that Prestin belongs to the SLC26 family of anion transporters, its primary function in OHCs is electromotility rather than ion transport, a unique characteristic among its paralogs creighton.edunih.govnih.govuniprot.orgelifesciences.org.

Current research suggests that voltage-dependent conformational changes in Prestin are driven by the binding and movement of anions, particularly chloride, within a conserved binding site located between transmembrane helices TM3 and TM10 biorxiv.orguniprot.orgelifesciences.orgbiorxiv.orgresearchgate.netnih.gov. This anion binding appears coupled to the folding and unfolding of these helices, influencing the protein's cross-sectional area and the surrounding membrane biorxiv.orgelifesciences.orgbiorxiv.orgnih.govresearchgate.netnih.govrcsb.org. However, the exact nature of the voltage sensor—whether it is solely the bound anion (extrinsic) or involves charged residues within the protein itself (intrinsic), or a hybrid model—is still debated uniprot.orgnih.gov.

Future research will likely employ advanced structural techniques, such as higher-resolution cryo-electron microscopy (cryo-EM), to capture Prestin in various conformational states under different voltage and anionic conditions biorxiv.orgnih.govresearchgate.netrcsb.orgbiorxiv.orgrcsb.orgrcsb.org. Integrating these structural insights with electrophysiological measurements and molecular dynamics simulations will be crucial to build a comprehensive, dynamic model of the electromechanical coupling process nih.govmdpi.comnih.govresearchgate.netrcsb.orgresearchgate.net.

Exploration of Novel Regulatory Pathways

Understanding how Prestin's activity is regulated within the complex environment of the OHC is another critical future direction. While the dependence on intracellular anions like chloride and bicarbonate is known, other regulatory mechanisms are being uncovered wikipedia.orgkarger.com.

Recent studies have identified interactions between Prestin and other proteins, suggesting potential regulatory pathways. For instance, Calmodulin (CaM) has been shown to bind to the C-terminal STAS domain of Prestin in a calcium-dependent manner, shifting its voltage operating point biorxiv.orgresearchgate.netjneurosci.org. This interaction may play a role in the efferent modulation of cochlear amplification by the medial olivocochlear pathway jneurosci.org. Another identified interacting protein is Vesicle-Associated Membrane Protein Associated Protein A (VAPA), which may be involved in Prestin's trafficking and membrane targeting nih.govresearchgate.net.

Future research will focus on identifying additional proteins and signaling molecules that interact with Prestin and elucidating the functional consequences of these interactions researchgate.netjneurosci.orgnih.govresearchgate.netnih.gov. Techniques such as proteomics, yeast two-hybrid screens, co-immunoprecipitation, and detailed functional assays in native and heterologous expression systems will be essential jneurosci.orgnih.govresearchgate.netnih.gov. Investigating post-translational modifications of Prestin and their impact on its function and interactions will also be a key area wikipedia.org. Furthermore, exploring the influence of the lipid bilayer composition and membrane tension on Prestin's conformation and activity represents a promising avenue biorxiv.orgnih.govresearchgate.netrcsb.org.

Identification of Previously Undiscovered Binding Partners

The identification of novel binding partners for Prestin is crucial for a complete understanding of its cellular function and regulation researchgate.netjneurosci.orgnih.govresearchgate.netnih.gov. Given that Prestin is a highly abundant protein in the OHC lateral membrane and interacts with the cytoskeleton and other membrane components, it is likely that additional binding partners exist that influence its localization, stability, and activity mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov.

High-throughput screening methods, such as advanced yeast two-hybrid systems, affinity purification coupled with mass spectrometry, and proximity-labeling techniques, can be employed to systematically identify new proteins that interact with different domains of Prestin, including its N-terminus, transmembrane domain, and C-terminal STAS domain nih.govresearchgate.netnih.govrcsb.org.

Detailed characterization of these newly identified interactions will be necessary to determine their physiological relevance. This includes mapping the specific binding sites, investigating the conditions under which interactions occur, and assessing the functional impact on Prestin's electromotility and potential ancillary functions, such as its weak anion transport activity creighton.edunih.govuniprot.orgnih.gov. The identification of binding partners could also reveal novel pathways involved in OHC health and survival, as the absence of Prestin can lead to OHC death nih.govresearchgate.net.

Advanced Computational and Experimental Integration for System-Level Understanding

Achieving a comprehensive understanding of Prestin's role in cochlear amplification requires the integration of knowledge gained from diverse experimental approaches with advanced computational modeling nih.govmdpi.comnih.govresearchgate.netrcsb.orgresearchgate.net. Computational methods, such as molecular dynamics simulations, can provide insights into the dynamic behavior of Prestin within the lipid membrane, the process of anion binding and translocation (or partial translocation), and the conformational changes associated with electromotility at an atomic level nih.govmdpi.comnih.govresearchgate.netrcsb.orgresearchgate.net.